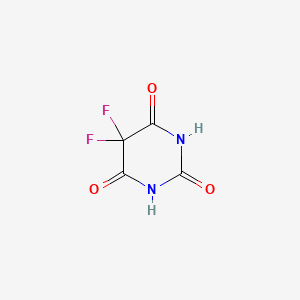

5,5-Difluoro-2,4,6-pyrimidinetrione

Description

5,5-Difluoro-2,4,6-pyrimidinetrione is a fluorinated derivative of barbituric acid, a heterocyclic compound with a 2,4,6-pyrimidinetrione core. The fluorine atoms at the 5-position introduce unique electronic and steric effects, distinguishing it from other barbiturates. The compound retains the hydrophilic 2,4,6-pyrimidinetrione ring, which contributes to hydrogen-bonding capabilities via its three carbonyl groups and N–H protons (if unsubstituted) . However, the 5,5-difluoro substituents enhance lipophilicity compared to the parent barbituric acid while maintaining a relatively compact molecular footprint due to fluorine's small atomic radius .

Properties

CAS No. |

55052-01-2 |

|---|---|

Molecular Formula |

C4H2F2N2O3 |

Molecular Weight |

164.07 g/mol |

IUPAC Name |

5,5-difluoro-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C4H2F2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) |

InChI Key |

WUSJYRXQUKJZFL-UHFFFAOYSA-N |

Canonical SMILES |

C1(=O)C(C(=O)NC(=O)N1)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2,4,6-pyrimidinetrione typically involves the fluorination of barbituric acid derivatives. One common method is the reaction of barbituric acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of 5,5-Difluoro-2,4,6-pyrimidinetrione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2,4,6-pyrimidinetrione undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms at the 5-position can be substituted by nucleophiles such as amines or thiols under mild conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the fluorinated pyrimidine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., DMF) at room temperature.

Oxidation: Strong oxidizing agents like potassium permanganate in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.

Major Products

Nucleophilic Substitution: Products include 5-amino-2,4,6-pyrimidinetrione derivatives.

Oxidation: Products may include higher oxidation state derivatives of the pyrimidine ring.

Reduction: Products include partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

5,5-Difluoro-2,4,6-pyrimidinetrione has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of fluorinated barbiturates, which are potential candidates for sedative and anesthetic drugs.

Materials Science: The compound is used in the development of fluorinated polymers and materials with unique electronic properties.

Biological Studies: Its derivatives are studied for their potential antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2,4,6-pyrimidinetrione and its derivatives involves interactions with biological targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability by forming strong hydrogen bonds and van der Waals interactions with the target molecules . The exact pathways and molecular targets vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The 5,5-disubstituted barbiturates exhibit distinct physicochemical behaviors depending on the substituents. Below is a comparative analysis of key derivatives:

Key Observations:

- Lipophilicity Trend : Dibromo > Diethyl > Diallyl > Dichloro > Difluoro > Parent barbituric acid. Fluorine's electronegativity reduces pure lipophilicity compared to larger halogens or alkyl groups .

Acidity and Solubility

The pKa of barbiturates is influenced by substituents:

- 5,5-Diethylbarbituric Acid (Barbital) : pKa ~7.8, favoring unionized form at physiological pH, enhancing lipid membrane permeability .

- 5,5-Difluoro Derivative : Fluorine’s electron-withdrawing effect likely lowers pKa compared to alkyl substituents, increasing ionization and aqueous solubility. Exact data is unavailable, but dichloro/bromo analogs show pKa shifts of 0.5–1.0 units .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.